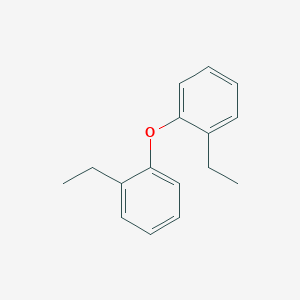![molecular formula C9H15N2O3P B14472811 (2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid CAS No. 67632-37-5](/img/structure/B14472811.png)
(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid is a chemical compound with a complex structure that includes a pyridine ring, an amino group, and a phosphonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid typically involves the reaction of pyridine derivatives with phosphonic acid precursors. One common method includes the use of pyridine-2-carbaldehyde, which reacts with an appropriate amine and a phosphonic acid derivative under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2-carboxylic acid: Shares the pyridine ring structure but lacks the phosphonic acid group.
Aminomethylphosphonic acid: Contains the phosphonic acid group but lacks the pyridine ring.
Uniqueness
(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid is unique due to its combination of a pyridine ring, an amino group, and a phosphonic acid group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
67632-37-5 |
|---|---|
Molekularformel |
C9H15N2O3P |
Molekulargewicht |
230.20 g/mol |
IUPAC-Name |
2-(pyridin-2-ylmethylamino)propan-2-ylphosphonic acid |
InChI |
InChI=1S/C9H15N2O3P/c1-9(2,15(12,13)14)11-7-8-5-3-4-6-10-8/h3-6,11H,7H2,1-2H3,(H2,12,13,14) |
InChI-Schlüssel |
NUJAKQSOWVQPOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(NCC1=CC=CC=N1)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


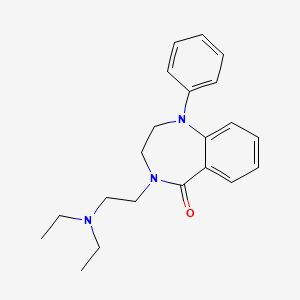
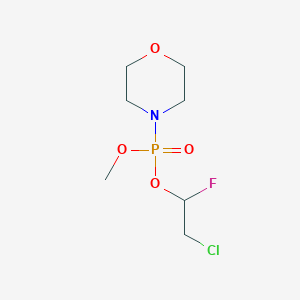

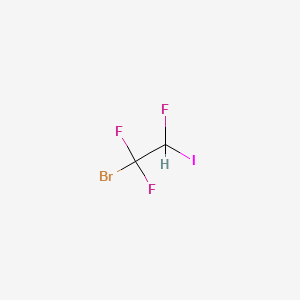
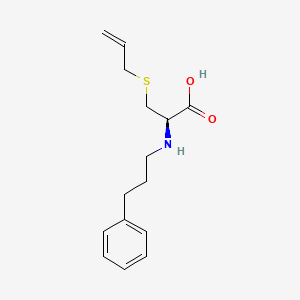
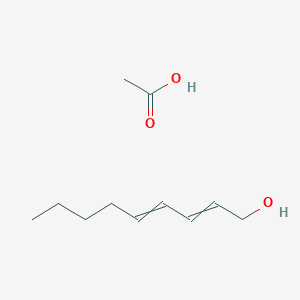
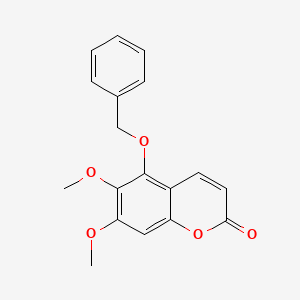
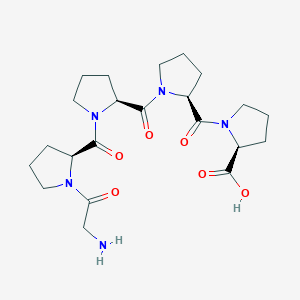
![1-[2-(2-Chloroethoxy)ethoxy]hexane](/img/structure/B14472772.png)


![7-Hydroxyspiro[2.4]heptan-4-one](/img/structure/B14472795.png)

